molecular formula C10H12 B1670491 Dicyclopentadiene CAS No. 77-73-6

Dicyclopentadiene

Cat. No. B1670491
Key on ui cas rn: 77-73-6
M. Wt: 132.2 g/mol
InChI Key: HECLRDQVFMWTQS-UHFFFAOYSA-N
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Patent
US04591626

Procedure details

The compound of the formula: ##STR3## wherein Rl is hydrogen or a methyl group, that is, tricyclo-[5.2.1.02,6 ]deca-8-yl methacrylate or tricyclo[5.2.1.02,6 ]-deca-8-yl acrylate, can be prepared by a conventional process for synthesizing a methacrylic or acrylic acid ester. For example, the compound of the formula (I) can be prepared by adding H2O to dicyclopentadiene to give dicyclopentenyl alcohol, which is changed to tricyclo-[5.2.1.02,6 ]deca-8-ol by catalytic hydrogenation reaction, followed by ester exchange reaction with methyl methacrylate or methyl acrylate, or condensation reaction with methacrylic acid, acrylic acid, methacrylic acid chloride or acrylic acid chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
deca-8-yl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
deca-8-yl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acrylic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H][H].C([O:8][CH:9]([CH2:17][CH3:18])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=O)C(C)=C.C(OC(CC)CCCCCCC)(=O)C=C.C1C2C3C=CC(C2C=C1)C3>O>[CH2:13]1[CH:12]2[CH:11]3[CH2:10][CH:9]([OH:8])[CH:17]([CH:16]2[CH:15]=[CH:14]1)[CH2:18]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
deca-8-yl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC(CCCCCCC)CC
Name
deca-8-yl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC(CCCCCCC)CC
Name
acrylic acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C=CC2C1C3CC2C(C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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